molecular formula C4H12N2OS B079740 1-Hydrazino-3-(methylthio)propan-2-ol CAS No. 14359-97-8

1-Hydrazino-3-(methylthio)propan-2-ol

Cat. No. B079740
CAS RN: 14359-97-8
M. Wt: 136.22 g/mol
InChI Key: UQVUGWOKYIMFCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Hydrazino-3-(methylthio)propan-2-ol typically involves complex reactions that yield structurally interesting and functionally diverse molecules. For example, the synthesis and characterization of complex molecules, such as (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one, demonstrate the intricate processes involved in creating compounds with specific molecular architectures. These compounds are characterized using spectroscopic techniques and X-ray diffraction, confirming their unique structures (Shivalingegowda et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is determined using advanced techniques such as X-ray diffraction, which reveals the crystallization patterns and molecular geometry. For instance, the structural elucidation of tin(IV) complexes showcases the detailed molecular arrangement and interactions within these compounds (Yalovskiy et al., 2016). Such analyses provide deep insights into the molecular basis of their reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving hydrazino and methylthio groups are pivotal in synthesizing novel compounds with potential applications in various fields. These reactions include cyclization, hydrazinolysis, and interactions with other functional groups to create derivatives with unique chemical properties. The reaction of 2-aryl(methyl)-4-cyano-5-hydrazino-1,3-oxazoles with aryl isothiocyanates, leading to new 1,3,4-thiadiazole derivatives, exemplifies the type of chemical transformations that these compounds can undergo (Shablykin et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallization behavior, are crucial for their application in chemical syntheses and material science. These properties are often determined through spectroscopic analysis, crystallography, and other physicochemical techniques, providing essential information for their practical use.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with various reagents, are central to understanding the utility of 1-Hydrazino-3-(methylthio)propan-2-ol derivatives in synthesis and application. Studies such as the catalytic use of Cu(II)-hydrazide compounds in green synthesis highlight the chemical versatility and potential environmental benefits of utilizing these compounds in chemical reactions (Emami et al., 2020).

Scientific Research Applications

  • Inhibition of Immune Complex Induced Inflammation : Derivatives of hydrazino compounds, including structures similar to 1-Hydrazino-3-(methylthio)propan-2-ol, have been evaluated for their effectiveness in reducing exudate volume and white blood cell accumulation in inflammatory reactions (Haviv et al., 1988).

  • Synthesis of Polynuclear Heterocycles and Acyclic C-Nucleosides : These compounds have applications in the synthesis of polynuclear heterocycles and acyclic C-nucleosides, important in medicinal chemistry (Hussein & Abu-Hashem, 2012).

  • Ring-Chain Tautomerism Studies : The synthesis and structural examination of alkylidene derivatives of 2-hydrazino-1-propanethiol, a related compound, provide insights into ring-chain tautomerism (Potekhin & Shevchenko, 1981).

  • Lipophilic Vector Synthesis for Peptide Lipidation : 1-Hydrazino derivatives have been used in the creation of lipophilic vectors for peptide lipidation, a crucial process in drug development (Bonnet et al., 2000).

  • Synthesis of Novel Antimicrobial Agents : Such hydrazino derivatives are used in the synthesis of compounds with potential antimicrobial properties, showcasing their importance in pharmaceutical research (El-Gaby et al., 2000).

  • Inhibitor of Ornithine Decarboxylase : They have been found to inhibit ornithine decarboxylase, an enzyme involved in polyamine biosynthesis, which is crucial in cell growth and proliferation (Abdel-monem et al., 1975).

  • Aluminum Detection in Biological Systems : They serve as chemosensors for the detection of Al3+ ions, important in environmental and biological contexts (Das et al., 2018).

  • Corrosion Inhibition in Industrial Applications : Hydrazino derivatives have been used as corrosion inhibitors for metals, indicating their utility in industrial maintenance (Ajmal et al., 1994).

properties

IUPAC Name

1-hydrazinyl-3-methylsulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2OS/c1-8-3-4(7)2-6-5/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUGWOKYIMFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(CNN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931960
Record name 1-Hydrazinyl-3-(methylsulfanyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydrazino-3-(methylthio)propan-2-ol

CAS RN

14359-97-8
Record name 1-Hydrazinyl-3-(methylthio)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14359-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydrazino-3-(methylthio)propan-2-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014359978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydrazinyl-3-(methylsulfanyl)propan-2-ol
Source EPA DSSTox
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Record name 1-hydrazino-3-(methylthio)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Fardpour, A Shafie, S Bahadorikhalili… - Current Organic …, 2018 - ingentaconnect.com
As multi-component reactions have been among the most important and advantageous methodologies in organic chemistry since 150 years ago, the present review focuses on one-pot …
Number of citations: 7 www.ingentaconnect.com

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